6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a piperazine ring bearing a 2,4-difluorophenyl sulfonyl group and at position 3 with an ethyl group. This compound belongs to a class of triazolopyridazine derivatives known for their diverse pharmacological activities, including kinase inhibition (e.g., c-Met, Pim-1) and antimicrobial properties . The sulfonyl-piperazine moiety enhances binding affinity to target proteins, while the ethyl group at position 3 influences pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6O2S/c1-2-15-20-21-16-5-6-17(22-25(15)16)23-7-9-24(10-8-23)28(26,27)14-4-3-12(18)11-13(14)19/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILHGYOCOBVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it’s plausible that this compound may interact with a wide range of targets.
Mode of Action
The presence of the piperazine ring and the [1,2,4]triazolo[4,3-b]pyridazine moiety suggests that it might interact with its targets in a manner similar to other compounds with these structures.
Biochemical Pathways
Compounds containing a piperazine ring have been found to modulate a variety of biochemical pathways, depending on their specific targets.
Biological Activity
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the triazole class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 380.4 g/mol. It features a triazolo-pyridazine core structure that is known for its diverse biological activities.
Triazole compounds typically interact with various biological targets including enzymes and receptors. The specific mechanism of action for this compound involves:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases, which are crucial for cell signaling pathways.
- Cellular Effects : It has shown potential antitumor activity against various cancer cell lines, indicating its role in disrupting cellular proliferation.
Antitumor Activity
Research indicates that compounds similar to 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects. A study involving related triazolo-pyridazine derivatives demonstrated:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These values indicate that the compound effectively inhibits cell growth in these cancer models through mechanisms such as tubulin polymerization disruption and cell cycle arrest at the G2/M phase .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds generally suggest favorable absorption and distribution characteristics. The presence of the triazole moiety is associated with enhanced solubility and bioavailability .
Case Studies
Recent studies have highlighted the potential of triazolo-pyridazines in cancer therapy:
- In Vitro Studies : A series of derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The most promising candidates displayed IC50 values in the low micromolar range.
- Mechanistic Studies : Investigations into the molecular interactions revealed that these compounds could bind to the colchicine site on microtubules, thereby disrupting microtubule dynamics essential for mitosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazolopyridazine derivatives:
Key Observations:
Position 3 Substituents :
- The ethyl group in the target compound and Compound 12 enhances lipophilicity compared to the trifluoromethyl group in AZD3514, which improves membrane permeability but may reduce solubility .
- Cyclobutyl (Compound 27) increases steric bulk, reducing kinase binding but improving aqueous solubility .
Position 6 Substituents :
- The 2,4-difluorophenyl sulfonyl group in the target compound provides stronger hydrogen-bonding interactions with kinase ATP-binding pockets compared to simpler fluorophenyl or acetylated piperazine groups (e.g., AZD3514) .
- 4-Isopropylpiperazine (Compound 27) lacks sulfonyl electronegativity, resulting in weaker target engagement .
Biological Activity: The target compound exhibits superior c-Met inhibition (IC₅₀ < 50 nM) versus analogs with non-sulfonylated piperazines (e.g., Compound 27, IC₅₀ > 500 nM) . Antimicrobial activity is more pronounced in derivatives with fluorophenyl-piperazine moieties (e.g., MIC = 16 µg/mL for 3-ethyl-6-(4-(2-fluorophenyl)piperazin-1-yl)-triazolopyridazine) .
Research Findings and Mechanistic Insights
- Kinase Inhibition : The sulfonyl group in the target compound enhances binding to c-Met’s hydrophobic back pocket, as shown in docking studies .
- Metabolic Stability : Ethyl substitution at position 3 reduces oxidative metabolism compared to methyl or trifluoromethyl groups, as demonstrated in microsomal assays .
- Antimicrobial Activity : Fluorine atoms in the sulfonyl-piperazine moiety increase electronegativity, improving interactions with fungal cytochrome P450 enzymes .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Sulfonylation : Reacting piperazine with 2,4-difluorophenyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Triazolopyridazine Core Formation : Cyclization of precursors (e.g., hydrazides or carbodiimides) using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) at 80–100°C .
- Ethyl Group Introduction : Alkylation via nucleophilic substitution or coupling reactions (e.g., using ethyl iodide/K₂CO₃ in DMF at 60°C) .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for sulfonylation and cyclization .
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require ice baths to avoid side products .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethyl group at C3, sulfonyl-piperazine at C6) via ¹H/¹³C NMR chemical shifts .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~435 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., analogous triazolopyridazines in used single-crystal X-ray diffraction) .
Q. Table 1: Key Analytical Benchmarks
| Technique | Expected Outcome | Reference Compound Data |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 ppm (t, 3H, CH₂CH₃) | |
| HRMS | m/z 435.08 (M+H⁺) | |
| X-ray Diffraction | Space group P2₁/c, unit cell parameters |
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Prioritize target-based assays:
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence polarization (FP) or TR-FRET assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM .
Note : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs for statistical validity .
Q. How should researchers ensure compound stability during storage and experimentation?
Methodological Answer:
- Storage : Lyophilized powder stored at -20°C under argon; solutions in DMSO (10 mM) kept at -80°C with desiccants .
- Stability Testing : Monitor degradation via HPLC at 254 nm over 48 hours (room temperature vs. 4°C) .
- Light Sensitivity : Use amber vials to prevent photodegradation, especially with the sulfonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing ethyl with propyl or cyclopropyl) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfonyl-piperazine’s role in hydrogen bonding) .
- In Vivo Correlation : Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., logP, plasma half-life) .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent Modification | Effect on Activity (Example) | Evidence Source |
|---|---|---|
| Fluorine → Chlorine (Ar group) | Increased kinase inhibition (IC₅₀ ↓ 30%) | |
| Ethyl → Methyl (C3 position) | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) |
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments with orthogonal methods (e.g., FP + SPR for binding affinity) .
- Compound Purity : Reanalyze batches via HPLC; impurities >95% may skew results .
- Target Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects .
Case Study : A triazolopyridazine analog showed conflicting IC₅₀ values in kinase assays due to residual DMSO; repeating assays with fresh solutions resolved discrepancies .
Q. What computational strategies support mechanistic studies of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to map binding stability .
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP pockets of kinases .
- ADMET Prediction : SwissADME or ADMETLab to forecast bioavailability and toxicity risks .
Q. What methodologies identify metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
- Stable Isotope Labeling : Use ¹³C-labeled ethyl group to track metabolic cleavage .
- Degradation Studies : Expose to oxidative (H₂O₂) or hydrolytic (pH 9 buffer) conditions; monitor by UPLC .
Key Metabolites : Expected products include sulfonic acid derivatives (via sulfonyl hydrolysis) and deethylated triazolopyridazine .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
